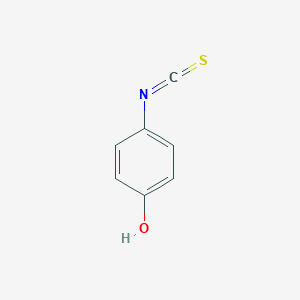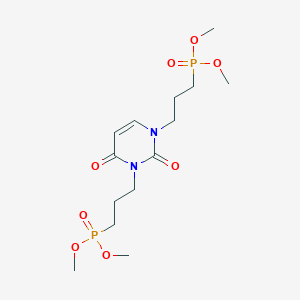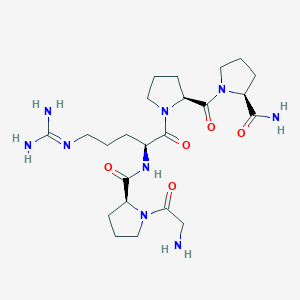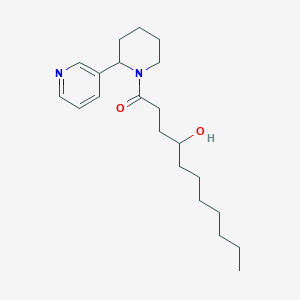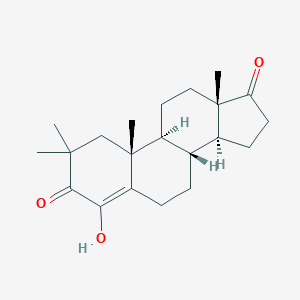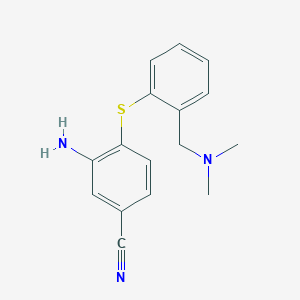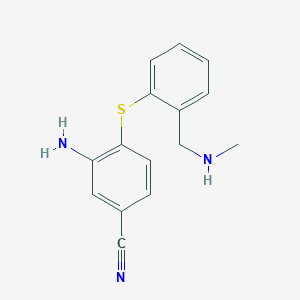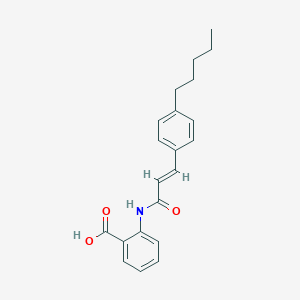
N-(对-戊基肉桂酰)邻氨基苯甲酸
描述
ACA is an amidobenzoic acid that is anthranilic acid in which one of the anilino hydrogens is replaced by a 4-pentylcinnamoyl group . It is a transient receptor potential (TRP) channel blocker and phospholipase A2 (PLA2) inhibitor . It has a role as an EC 3.1.1.4 (phospholipase A2) inhibitor and a TRP channel blocker .
Synthesis Analysis
ACA derivatives have been synthesized and evaluated using calcium imaging and electrophysiology approaches . Systematic structure-activity relationship studies resulted in some potent compounds inhibiting the TRPM2 channel with sub-micromolar half-maximal inhibitory concentration values .Molecular Structure Analysis
ACA is an amidobenzoic acid, a member of cinnamamides, and a secondary carboxamide . Its molecular formula is C21H23NO3 .Chemical Reactions Analysis
ACA has been shown to inhibit SdcS as well as the fenamate nonsteroidal anti-inflammatory drugs, flufenamate, and niflumate . It also inhibits calcium-activated chloride current in cardiac ventricular myocytes .Physical And Chemical Properties Analysis
ACA has a molecular weight of 337.4 g/mol . Its IUPAC name is 2-[[ (E)-3-(4-pentylphenyl)prop-2-enoyl]amino]benzoic acid .科学研究应用
Inhibition of Phospholipase A2 (PLA2)
N-(p-Amylcinnamoyl)anthranilic acid functions as a broad-spectrum inhibitor of PLA2, an enzyme involved in the inflammatory process by catalyzing the release of arachidonic acid from phospholipids .
Blockage of TRP Channels
It acts as a blocker for transient receptor potential (TRP) channels, which are involved in various physiological processes including sensation and pain perception .
Modulation of Ion Channels in the Heart
This compound is a modulator of various ion channels in the heart, effectively inhibiting calcium-activated chloride channels without affecting L-type calcium channels, which has implications for antiarrhythmic treatments .
Regulation of Reactive Oxygen Species (ROS)
It has been used to study its role in regulating the production of ROS, which are chemically reactive molecules containing oxygen that play a role in cell signaling and homeostasis .
Inhibition of Insulin Secretion
N-(p-Amylcinnamoyl)anthranilic Acid has been reported to inhibit glucose-induced insulin secretion, which is significant for understanding diabetes and metabolic disorders .
Suppression of Arachidonic Acid Formation
By inhibiting PLA2, it consequentially suppresses glucose-induced arachidonic acid formation in cells, which is important for studying inflammatory responses .
Inhibition of SLC13 Transporters
This compound is a slow-binding inhibitor of mammalian sodium-dependent SLC13 transporters, which are important for nutrient transport and metabolism .
NMR Probes for Protein Study
Anthranilic acid derivatives like N-(p-Amylcinnamoyl)anthranilic acid are used as metabolic precursors for selective stable isotope labeling of aromatic residues in proteins, aiding in structural and dynamic studies via NMR .
作用机制
Target of Action
N-(p-Amylcinnamoyl)anthranilic acid (ACA) is a modulator of various ion channels in the heart . Its primary targets are calcium-activated chloride channels and, to a lesser extent, cAMP-activated chloride channels . These channels are believed to be involved in developing arrhythmia .
Mode of Action
ACA acts as an effective reversible inhibitor of its primary targets . It inhibits the calcium-activated chloride current in cardiac ventricular myocytes . The calcium-activated chloride channel is an important component in the early phase of repolarization of cardiac muscle cells . When the heart is at rest, the chloride channel current can be activated, causing an outward flow of chloride, inducing a depolarizing current . This current is generally large enough to generate an action potential, called a delayed after-depolarization .
Biochemical Pathways
The calcium-activated chloride current is also doubled when stimulated by the sympathetic nervous system, likely due to an increase in calcium release . This tends to occur more often in cells that are already under calcium stress . Delayed after-depolarizations can lead to arrhythmias .
Result of Action
The inhibition of calcium-activated chloride channels by ACA can prevent the occurrence of arrhythmias . Arrhythmia is a cardiac disease characterized by an irregular heartbeat . Some forms of arrhythmia are dangerous and life-threatening, while others are comparatively minor .
Action Environment
The action of ACA is influenced by the physiological environment of the heart. For instance, the calcium-activated chloride current is doubled when stimulated by the sympathetic nervous system . This suggests that the efficacy and stability of ACA could be influenced by factors such as stress, which can stimulate the sympathetic nervous system.
未来方向
ACA and its derivatives are being studied for their potential therapeutic applications. For example, ACA derivatives have shown neuroprotective activity in vitro and reduced cerebral infarction in a transient middle cerebral artery occlusion model in vivo . ACA has also been compared to curcumin for its ability to block H2O2-induced currents .
属性
IUPAC Name |
2-[[(E)-3-(4-pentylphenyl)prop-2-enoyl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-2-3-4-7-16-10-12-17(13-11-16)14-15-20(23)22-19-9-6-5-8-18(19)21(24)25/h5-6,8-15H,2-4,7H2,1H3,(H,22,23)(H,24,25)/b15-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMRBCZMOOMBSQ-CCEZHUSRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401166445 | |
| Record name | 2-[[(2E)-1-Oxo-3-(4-pentylphenyl)-2-propen-1-yl]amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401166445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(p-Amylcinnamoyl)anthranilic acid | |
CAS RN |
99196-74-4, 110683-10-8 | |
| Record name | 2-[[(2E)-1-Oxo-3-(4-pentylphenyl)-2-propen-1-yl]amino]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99196-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amylcinnamoylanthranilic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110683108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(p-Amylcinnamoyl)anthranilic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099196744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[[(2E)-1-Oxo-3-(4-pentylphenyl)-2-propen-1-yl]amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401166445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(P-AMYLCINNAMOYL)ANTHRANILIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(P-AMYLCINNAMOYL)ANTHRANILIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LCJ9M6AJ5F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of ACA?
A1: ACA is best known as a non-competitive antagonist of the transient receptor potential melastatin 2 (TRPM2) channel. [, , ] It binds to the channel, likely allosterically, inhibiting the influx of cations like calcium (Ca2+) into the cell. [, ]
Q2: How does ACA affect phospholipase A2 (PLA2)?
A2: ACA is also reported to inhibit PLA2, a key enzyme in the arachidonic acid cascade. [, , ] This inhibition can reduce the production of inflammatory mediators.
Q3: How does TRPM2 channel inhibition translate to its various effects?
A3: TRPM2 is involved in diverse cellular processes, including oxidative stress response, inflammation, and cell death. By inhibiting TRPM2, ACA can:
- Reduce ischemic injury: By preventing excessive Ca2+ influx following ischemia, ACA can protect cells from damage. [, , ]
- Modulate inflammation: ACA can reduce the production of inflammatory cytokines like TNF-α and IL-1β, potentially through its effects on both TRPM2 and PLA2. [, , , ]
- Influence insulin resistance: Studies suggest ACA might improve insulin sensitivity in adipocytes by modulating TRPM2 activity and downstream signaling pathways. []
Q4: What is the molecular formula and weight of ACA?
A4: The molecular formula of ACA is C23H27NO3, and its molecular weight is 365.46 g/mol.
Q5: Is there any spectroscopic data available for ACA?
A5: While the provided research does not detail specific spectroscopic data, ACA's structure can be characterized by techniques like Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR).
Q6: What is known about the stability of ACA?
A6: Specific data on ACA's stability under various conditions is limited in the provided research.
Q7: Have any structure-activity relationship (SAR) studies been conducted with ACA?
A7: Yes, studies have explored ACA derivatives to identify more potent and selective TRPM2 inhibitors. [] These studies revealed that modifications to the ACA scaffold can impact its potency and selectivity for TRPM2 over other channels like TRPM8 and TRPV1.
Q8: What are the known routes of administration for ACA?
A8: Studies have employed both in vitro and in vivo models to investigate ACA. In vivo studies typically involve intraperitoneal (i.p.) administration. [, , ]
Q9: What is the efficacy of ACA in animal models of disease?
A9: ACA has shown promising results in various preclinical models, including:
- Ischemic stroke: ACA reduced infarct size and improved neurological outcomes in a mouse model of stroke, suggesting a potential therapeutic benefit. []
- Atherosclerosis: In mouse models, ACA reduced atherosclerotic plaque formation and the expression of inflammatory markers. []
- Renal ischemia-reperfusion injury: ACA administration attenuated kidney damage and improved biochemical markers of renal function in a rat model. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Chloro-2-methyl-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B149558.png)

![(3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,5,6,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B149568.png)

